molecular formula C13H28O2 B14367760 1,1-Dimethoxy-9-methyldecane CAS No. 90044-27-2

1,1-Dimethoxy-9-methyldecane

Cat. No.: B14367760
CAS No.: 90044-27-2
M. Wt: 216.36 g/mol
InChI Key: YRRYPTIBIRYWCO-UHFFFAOYSA-N
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Description

1,1-Dimethoxy-9-methyldecane is an organic compound with the molecular formula C12H26O2 It is a derivative of decane, featuring two methoxy groups and a methyl group attached to the carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Dimethoxy-9-methyldecane can be synthesized through the reaction of 9-methyldecanol with methanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the dimethoxy compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethoxy-9-methyldecane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like halides (Cl-, Br-) and amines (NH2-) can be used for substitution reactions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

1,1-Dimethoxy-9-methyldecane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals, solvents, and additives.

Mechanism of Action

The mechanism of action of 1,1-Dimethoxy-9-methyldecane involves its interaction with specific molecular targets and pathways. The methoxy groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. Additionally, the compound’s hydrophobic nature allows it to interact with lipid membranes, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1,1-Dimethoxydecane: Similar structure but without the methyl group.

    1,1-Dimethoxy-2-methylpropane: A shorter chain analog with similar functional groups.

    1,1-Dimethoxy-3-methylbutane: Another analog with a different carbon chain length.

Uniqueness

1,1-Dimethoxy-9-methyldecane is unique due to its specific carbon chain length and the presence of both methoxy and methyl groups. This combination of features imparts distinct chemical and physical properties, making it suitable for specific applications in synthesis and industry.

Properties

CAS No.

90044-27-2

Molecular Formula

C13H28O2

Molecular Weight

216.36 g/mol

IUPAC Name

1,1-dimethoxy-9-methyldecane

InChI

InChI=1S/C13H28O2/c1-12(2)10-8-6-5-7-9-11-13(14-3)15-4/h12-13H,5-11H2,1-4H3

InChI Key

YRRYPTIBIRYWCO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCCCC(OC)OC

Origin of Product

United States

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